molecular formula C26H37NO8 B100926 Malaxine CAS No. 19128-95-1

Malaxine

Cat. No. B100926
CAS RN: 19128-95-1
M. Wt: 491.6 g/mol
InChI Key: SSZPQJWBUUXEHV-OKRFINCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malaxine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Malaxine is a type of flavonoid, which is a group of naturally occurring compounds found in many plants, fruits, and vegetables. Flavonoids have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The mechanism of action of Malaxine is not fully understood. However, it is believed that Malaxine exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Malaxine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that Malaxine possesses antioxidant properties, which can protect cells from oxidative stress. Malaxine has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. In addition, Malaxine has been shown to possess anticancer properties, which can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using Malaxine in lab experiments include its wide range of biological activities, its availability from natural sources, and its low toxicity. However, the limitations of using Malaxine in lab experiments include its low solubility in water, its instability under certain conditions, and the lack of standardized methods for its extraction and purification.

Future Directions

There are several future directions for research on Malaxine. These include the identification of its molecular targets, the development of more efficient methods for its synthesis and purification, and the evaluation of its potential applications in various fields, including medicine, agriculture, and environmental science. In addition, the development of Malaxine-based drugs for the treatment of cancer and other diseases is an exciting area of research that holds great promise for the future.

Synthesis Methods

Malaxine can be synthesized from various natural sources, including fruits, vegetables, and medicinal plants. The most common method of synthesis involves the extraction of Malaxine from plant materials using solvents such as ethanol or methanol, followed by purification and isolation using chromatography techniques. Alternatively, Malaxine can also be synthesized chemically using various chemical reactions, including the condensation of resorcinol and benzaldehyde in the presence of a catalyst.

Scientific Research Applications

Malaxine has been extensively studied for its potential applications in various fields of scientific research. In medicine, Malaxine has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Malaxine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In agriculture, Malaxine has been shown to possess insecticidal and antifungal properties, making it a potential candidate for crop protection. In environmental science, Malaxine has been shown to possess phytoremediation properties, making it a potential candidate for the removal of pollutants from contaminated soils.

properties

CAS RN

19128-95-1

Product Name

Malaxine

Molecular Formula

C26H37NO8

Molecular Weight

491.6 g/mol

IUPAC Name

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1

InChI Key

SSZPQJWBUUXEHV-OKRFINCKSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

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